3-Ethyl-2,3-dihydro-1H-indol-5-amine
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Overview
Description
3-Ethyl-2,3-dihydro-1H-indol-5-amine is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features an indole core with an ethyl group at the 3-position and an amine group at the 5-position, making it a versatile molecule for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2,3-dihydro-1H-indol-5-amine can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions to form the indole core . For instance, using methanesulfonic acid (MsOH) under reflux in methanol (MeOH) can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, making it suitable for pharmaceutical and chemical industries .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-quinones.
Reduction: Reduction reactions can convert the indole ring to more saturated derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.
Major Products Formed
Oxidation: Indole-quinones
Reduction: Saturated indole derivatives
Substitution: Halogenated or nitrated indoles
Scientific Research Applications
3-Ethyl-2,3-dihydro-1H-indol-5-amine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Ethyl-2,3-dihydro-1H-indol-5-amine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, modulating their activity. For instance, it may inhibit certain kinases or interact with DNA, leading to changes in cellular processes . The exact pathways depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-aminoethyl)-1H-indol-6-ol
- 2-amino-3-methyl-4H-imidazol-5-one
- 4H-Imidazol-4-one, 2-amino-1,5-dihydro-1-methyl-
Uniqueness
3-Ethyl-2,3-dihydro-1H-indol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other indole derivatives, it offers a balance of reactivity and stability, making it suitable for various applications .
Properties
Molecular Formula |
C10H14N2 |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
3-ethyl-2,3-dihydro-1H-indol-5-amine |
InChI |
InChI=1S/C10H14N2/c1-2-7-6-12-10-4-3-8(11)5-9(7)10/h3-5,7,12H,2,6,11H2,1H3 |
InChI Key |
MTWRQJOFKJSFDF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNC2=C1C=C(C=C2)N |
Origin of Product |
United States |
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